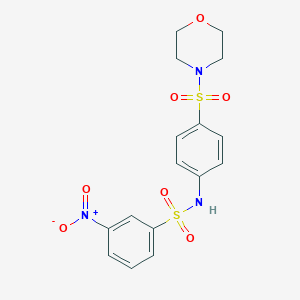
N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide is a complex organic compound with the molecular formula C16H17N3O7S2. This compound is characterized by the presence of a morpholine ring, a nitro group, and two sulfonamide groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-(4-morpholinylsulfonyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form morpholine N-oxide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane.
Oxidation: Hydrogen peroxide, acetic acid solvent.
Major Products Formed
Reduction: Formation of N-[4-(4-morpholinylsulfonyl)phenyl]-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of morpholine N-oxide derivatives.
Applications De Recherche Scientifique
N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions due to its sulfonamide groups.
Medicine: Potential use in drug development for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzyme active sites, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The morpholine ring can interact with various receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[4-(4-morpholinylsulfonyl)phenyl]-2-nitrobenzenesulfonamide
- **N-[3-(4-morpholinylsulfonyl)phenyl]-3-(1-naphthyl)acrylamide
Uniqueness
N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for diverse applications in research and industry.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c20-19(21)14-2-1-3-16(12-14)27(22,23)17-13-4-6-15(7-5-13)28(24,25)18-8-10-26-11-9-18/h1-7,12,17H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCBFEIHIZXNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


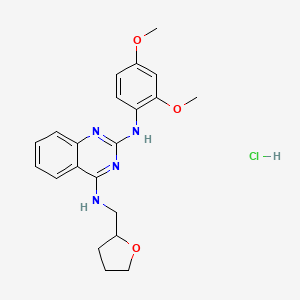
![4-chloro-N-(2-chloro-6-fluorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4105605.png)
![ETHYL 4-{3-[(3,5-DIMETHYLPHENYL)METHYL]-4-METHYL-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B4105621.png)
![2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4105633.png)
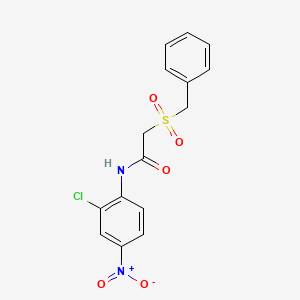
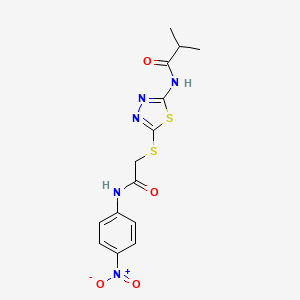
![3-NITRO-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE](/img/structure/B4105650.png)
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![ethyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4105655.png)
![METHYL 4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE](/img/structure/B4105661.png)
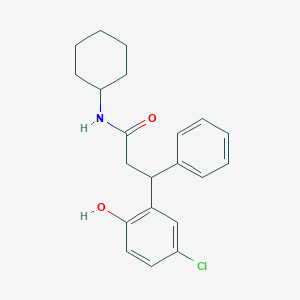
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)


